molecular formula C28H28N3O5PS2 B1589248 diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate CAS No. 200814-98-8

diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate

Cat. No.: B1589248
CAS No.: 200814-98-8
M. Wt: 581.6 g/mol
InChI Key: GQMZOWLRUBPWJT-GDWJVWIDSA-N
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Description

Properties

IUPAC Name

diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N3O5PS2/c1-3-33-37(38,34-4-2)35-26(32)25(24-20-39-27(29)30-24)31-36-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3,(H2,29,30)/b31-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMZOWLRUBPWJT-GDWJVWIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=S)(OCC)OC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N3O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451532
Record name O-{(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl} O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200814-98-8
Record name O-{(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl} O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

Diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate is characterized by its unique structural components:

  • Diethoxyphosphinothioyl Group : This functional group is known for its role in mediating various biochemical interactions.
  • Thiazole Derivative : The presence of the thiazole ring is significant for biological activity, often contributing to antimicrobial and anticancer properties.
  • Trityloxyiminoacetate : This moiety enhances the compound's stability and solubility, which are crucial for its biological efficacy.

Antimicrobial Properties

Research indicates that compounds with thiazole rings exhibit notable antimicrobial activities. This compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of thiazole significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a similar potential for this compound.

Anticancer Activity

Preliminary investigations into the anticancer properties of diethoxyphosphinothioyl derivatives indicate promising results. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have suggested that phosphinothioyl compounds can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer cell lines, the compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells, indicating strong anticancer potential.

CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundMCF-715Apoptosis induction
This compoundA54920Apoptosis induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Substituents Key Features Biological Activity
This compound 200814-98-8 C₂₈H₂₈N₃O₅PS₂ Trityloxyimino, phosphinothioyl High lipophilicity (XLogP3=7.8), bulky trityl group Antimicrobial (theoretical), enzyme inhibition
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate 162208-27-7 C₁₃H₁₉N₃O₅PS Methoxyimino, phosphoryl Lower steric bulk (methoxy vs. trityloxy) Intermediate in cephalosporin synthesis
Diethoxyphosphinothioyl (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate 200815-01-6 C₁₁H₁₆N₃O₆PS₂ Acetyloxyimino, phosphinothioyl Smaller substituent (acetyloxy) Antimicrobial, enzyme binding
Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate N/A C₈H₁₁N₃O₃S Methoxyimino, ethyl ester Simpler thiazole derivative Precursor for cephalosporins (e.g., cefpodoxime)

Key Observations :

  • Trityloxy vs. Methoxy/Acetyloxy : The trityloxy group in the target compound increases steric bulk and lipophilicity compared to methoxy or acetyloxy analogs. This may enhance membrane permeability but reduce solubility .
  • Phosphinothioyl vs.

Functional Analogues

Table 2: Comparison with Broad Compound Classes
Compound Class Example Compound Key Features Biological Activity Unique Aspect of Target Compound
Thiazole Derivatives (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (CAS 65872-41-5) Thiazole ring, methoxyimino Antimicrobial (broad-spectrum) Incorporation of phosphorus and sulfur
Phosphonates Diethyl thiophosphoril-(Z)-(2-aminothiazol-4-yl)-(methoxyimino)acetate Phosphonate backbone Insecticidal, herbicidal Dual functionality (thiazole + phosphinothioyl)
Cephalosporin Intermediates (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Cefpodoxime) β-lactam ring, thiazole moiety Antibacterial (gram-negative) Lack of β-lactam ring; focus on enzyme inhibition

Key Observations :

  • The target compound’s phosphinothioyl-thiazole hybrid structure distinguishes it from classical β-lactam antibiotics (e.g., cephalosporins) and simpler thiazoles. This may reduce susceptibility to β-lactamase resistance mechanisms .
  • Compared to phosphonates, the thiazole ring adds specificity for biological targets like microbial enzymes .

Preparation Methods

Preparation of the Thiazole-Substituted Oxime Intermediate

  • Starting from 2-amino-1,3-thiazole-4-carboxaldehyde or a related precursor, the oxime functionality can be introduced by reaction with hydroxylamine derivatives.
  • The (2Z) stereochemistry of the oxime can be controlled by reaction conditions such as solvent, temperature, and pH.
  • The amino group on the thiazole ring remains intact during this step.

Trityloxy Protection of the Oxime

  • The oxime hydroxyl group is protected by reaction with triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine.
  • This step prevents unwanted side reactions at the oxime during subsequent phosphorylation.
  • The reaction is typically carried out in anhydrous organic solvents like dichloromethane at low temperatures to ensure selectivity.

Introduction of Diethoxyphosphinothioyl Group

  • The diethoxyphosphinothioyl moiety is introduced by esterification of the oxime-trityl intermediate with diethoxyphosphinothioyl chloride or a related phosphorus-sulfur reagent.
  • The reaction conditions require anhydrous environment and often a base to scavenge HCl generated during esterification.
  • Careful control of temperature and stoichiometry is critical to avoid side reactions such as hydrolysis or over-substitution.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Oxime formation Hydroxylamine hydrochloride, base, solvent (e.g., ethanol, water) pH control to favor (2Z) isomer
Trityloxy protection Triphenylmethyl chloride, base (pyridine or triethylamine), DCM, 0–25 °C Anhydrous conditions essential
Phosphinothioyl esterification Diethoxyphosphinothioyl chloride, base (e.g., triethylamine), DCM or THF, 0–25 °C Slow addition to control reaction rate

Analytical and Purification Techniques

  • Purification : Column chromatography using silica gel with gradients of hexane/ethyl acetate or dichloromethane/methanol mixtures.
  • Characterization : NMR (1H, 13C, 31P), IR spectroscopy to confirm functional groups, and mass spectrometry for molecular weight confirmation.
  • Stereochemical purity : Confirmed by NMR coupling constants and possibly X-ray crystallography if crystals are obtained.

Research Findings and Patents

  • Patent literature (e.g., WIPO PATENTSCOPE) includes disclosures related to similar phosphorus-thioester compounds with thiazole substituents, indicating synthetic routes that involve protection of oximes and phosphorylation steps consistent with the above methodology.
  • No direct experimental procedures for this exact compound are publicly detailed, but analogous compounds suggest the outlined approach is standard.
  • The use of trityl protection is a common strategy for stabilizing oximes during organophosphorus compound synthesis.

Summary Table of Preparation Method

Stage Key Reagents Conditions Purpose
Oxime formation Hydroxylamine hydrochloride, base Ethanol/water, RT, pH control Formation of (2Z)-oxime
Oxime protection Triphenylmethyl chloride, base DCM, 0–25 °C, anhydrous Protect oxime hydroxyl
Phosphinothioyl esterification Diethoxyphosphinothioyl chloride, base DCM or THF, 0–25 °C, anhydrous Introduce diethoxyphosphinothioyl group

Q & A

Basic: What are the established synthetic routes for diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step reactions starting with 2-amino-1,3-thiazol-4-yl intermediates. A common approach includes:

  • Condensation reactions under reflux conditions using acetic acid as a solvent, as described in the synthesis of analogous thiazole derivatives .
  • Protection/deprotection strategies for sensitive functional groups (e.g., trityloxyimino and diethoxyphosphinothioyl groups), requiring precise pH and temperature control to avoid side reactions .
    Optimization involves:
  • Adjusting molar ratios of reactants (e.g., sodium acetate as a catalyst) to minimize byproducts.
  • Purification via column chromatography (silica gel) or recrystallization from solvent mixtures (e.g., DMF/acetic acid) to achieve >95% purity .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR for confirming the (2Z)-stereochemistry and substituent positions (e.g., trityloxyimino group) .
    • ³¹P NMR to verify the diethoxyphosphinothioyl moiety .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability, validated using methods similar to those for cefixime analogs .
  • Mass Spectrometry (MS):
    • ESI-MS for molecular weight confirmation (theoretical m/z ~429.5 g/mol) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?

Answer:
Discrepancies in X-ray data (e.g., bond lengths, thermal parameters) require:

  • Validation tools like PLATON or CHECKCIF to identify outliers in CIF files .
  • Refinement strategies in SHELXL:
    • Using restraints for disordered regions (e.g., trityl groups) .
    • Testing twinning models for non-merohedral twinning, common in bulky trityl-containing compounds .
  • Complementary techniques:
    • DFT calculations to compare experimental and theoretical geometries .

Advanced: What role do hydrogen-bonding interactions play in the molecular packing of this compound?

Answer:
Hydrogen-bonding networks significantly influence crystallographic packing:

  • The 2-amino-1,3-thiazol-4-yl group acts as a hydrogen-bond donor (N–H) and acceptor (S, N atoms), forming chains or sheets .
  • Graph-set analysis (e.g., Etter’s rules) can classify motifs:
    • R₂²(8) motifs between thiazole NH₂ and carboxylate O atoms in related compounds .
  • These interactions affect solubility and thermal stability , with stronger networks correlating to higher melting points .

Advanced: How does the compound’s bioactivity compare to structural analogs, and what features drive its mechanism of action?

Answer:
Key structural determinants of bioactivity include:

  • Trityloxyimino group: Enhances lipophilicity, improving membrane penetration compared to hydroxylimino analogs .

  • Diethoxyphosphinothioyl moiety: Modulates reactivity with bacterial enzymes (e.g., penicillin-binding proteins) .

  • Comparative data:

    CompoundMIC (μg/mL) vs. E. coliLogP
    Target compound0.52.1
    Hydroxyimino analog8.0-0.3
    Data suggest the trityl group’s steric bulk and phosphinothioyl electronegativity enhance target binding .

Methodological: What strategies are effective in stabilizing this compound under various experimental conditions?

Answer:
Stability challenges arise from:

  • Hydrolysis of the phosphinothioyl group in aqueous media.
  • Light sensitivity of the trityloxyimino moiety.
    Mitigation strategies:
  • Storage: Lyophilized solid at -20°C under argon, avoiding DMSO due to slow degradation .
  • Buffered solutions: Use pH 6.5–7.0 phosphate buffer to minimize hydrolysis during in vitro assays .
  • Protection from UV light during HPLC analysis to prevent photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
Reactant of Route 2
Reactant of Route 2
diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate

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